molecular formula C9H8F2O2 B2470584 2-(2,2-Difluoroethoxy)benzaldehyde CAS No. 1184202-70-7

2-(2,2-Difluoroethoxy)benzaldehyde

Cat. No. B2470584
CAS RN: 1184202-70-7
M. Wt: 186.158
InChI Key: PGLAIFNZARLDOQ-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 4-(2,2-difluoroethoxy)benzaldehyde and is commonly used in the synthesis of various organic compounds. In

Scientific Research Applications

Catalyst Development and Optimization

Benzaldehyde and its derivatives are crucial in various industries, including cosmetics, perfumery, food, and pharmaceuticals. Researchers have focused on enhancing the oxidative properties of catalysts for efficient benzaldehyde production. For instance, Sharma, Soni, and Dalai (2012) observed a threefold increase in the oxidative property of mesoporous Ti-SBA-15 by treating it with chlorosulfonic acid, significantly boosting benzyl alcohol conversion to benzaldehyde without affecting its selectivity (Sharma et al., 2012). Similarly, efficient synthesis methodologies have been developed to produce highly functionalized 2H and 13C labeled benzaldehydes, showcasing their importance in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

Nanotechnology and Material Science

The development of nanocatalysts like NiFe2O4 nanoparticles has shown promising results in the selective oxidation of benzyl alcohol to benzaldehyde. These catalysts, characterized by techniques such as electron microscopy and diffractometry, demonstrate high catalytic activity and reusability, making them suitable for industrial applications (Iraqui, Kashyap, & Rashid, 2020).

Biotechnological Production

The demand for naturally sourced benzaldehyde has led to research in microbial biotransformation, where organisms like Pichia pastoris are used to convert benzyl alcohol into benzaldehyde. This biotransformation is advantageous as it is perceived to be more environmentally friendly and sustainable compared to chemical synthesis methods (Craig & Daugulis, 2013).

Chemical Synthesis and Organic Chemistry

Research in chemical synthesis highlights the versatile nature of benzaldehyde and its derivatives. Studies have explored the formation of adducts with benzaldehyde, selective bromination processes, and room-temperature deoxyfluorination of benzaldehydes, demonstrating the compound's significance in the synthesis of complex organic molecules (Dubost et al., 2011; Beckwith et al., 2001; Melvin et al., 2019).

properties

IUPAC Name

2-(2,2-difluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11)6-13-8-4-2-1-3-7(8)5-12/h1-5,9H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLAIFNZARLDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)benzaldehyde

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